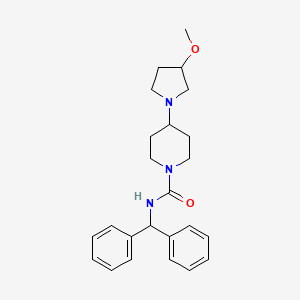
N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The compound also has a pyrrolidine ring, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
Antimicrobial Applications
The compound has been studied for its potential as an antimicrobial agent . Derivatives of this compound have shown efficacy against bacterial and fungal pathogens affecting tomato plants, such as Xanthomonas axonopodis and Fusarium solani . The nature of substitutions on the benzhydryl ring and sulfonamide ring influences the antibacterial activity, suggesting a structure-activity relationship that could be exploited for developing new antimicrobial agents.
Anticancer Properties
Piperidine derivatives, which include the core structure of this compound, have been identified as having a range of biological activities, including anticancer effects . These compounds have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo.
Analgesic and Anti-inflammatory Uses
The piperidine nucleus is a key component in drugs with analgesic and anti-inflammatory properties . This suggests that the compound could be modified to enhance these effects for potential use in pain management and inflammatory conditions.
Antipsychotic and Anti-Alzheimer’s Applications
Compounds with a piperidine structure are being utilized in the development of antipsychotic and anti-Alzheimer’s medications . This indicates the possibility of the compound being used as a starting point for the synthesis of drugs targeting central nervous system disorders.
Antiviral and Antimalarial Effects
The piperidine moiety is also associated with antiviral and antimalarial activities . This opens up research avenues for the compound to be used in the treatment and prevention of viral infections and malaria.
Antihypertensive and Cardiovascular Research
Given the broad pharmacological applications of piperidine derivatives, there is potential for this compound to be explored for antihypertensive and other cardiovascular benefits .
Anticonvulsant Potential
Research has indicated that certain benzhydryl-piperidine derivatives have met the structural requirements essential for anticonvulsant properties . This suggests that the compound could be a candidate for the development of new antiepileptic drugs.
Drug Discovery and Development
The piperidine nucleus is a cornerstone in the field of drug discovery, with the derivatives showing several important pharmacophoric features . The compound , with its unique structure, could serve as a valuable building block in the synthesis of a wide range of medicinal products.
Propriétés
IUPAC Name |
N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-29-22-14-17-27(18-22)21-12-15-26(16-13-21)24(28)25-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,21-23H,12-18H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYPZDCHLJEMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

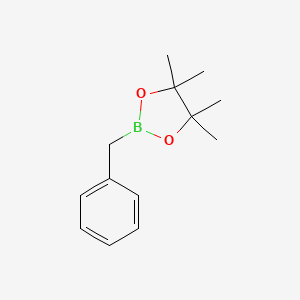
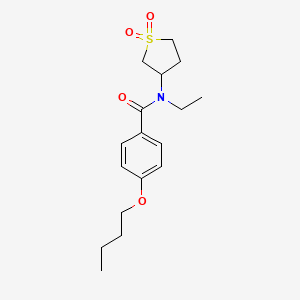
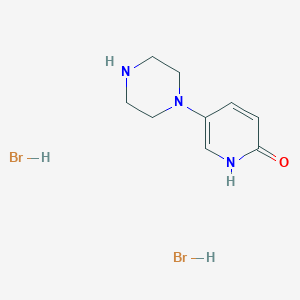
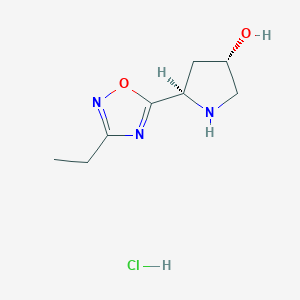

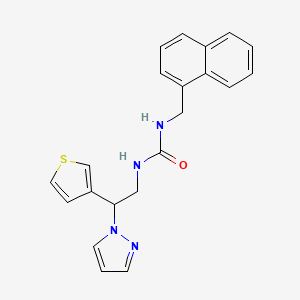
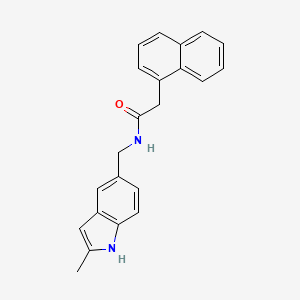
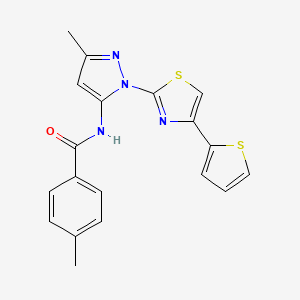
![Tert-butyl 4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2755469.png)
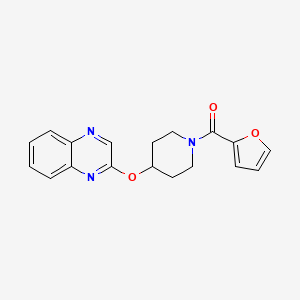
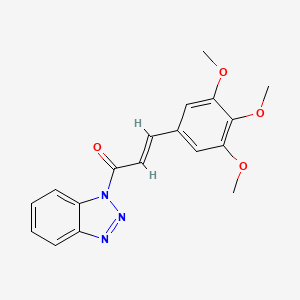


![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2755476.png)